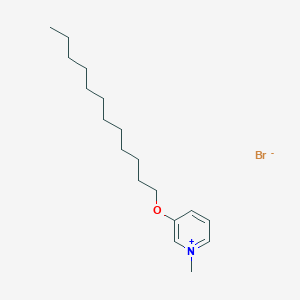
3,7-Dimethyldeca-3,7-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7-Dimethyldeca-3,7-diene is an organic compound with the molecular formula C12H22. It is a diene, meaning it contains two double bonds within its carbon chain. The structure of this compound includes two methyl groups attached to the third and seventh carbon atoms of a deca-3,7-diene backbone. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
3,7-Dimethyldeca-3,7-diene can be synthesized through several methods, including:
Dehydration of Alcohols: One common method involves the dehydration of corresponding alcohols. For example, the dehydration of 3,7-dimethyldecane-3,7-diol can yield this compound under acidic conditions.
Dehydrohalogenation of Organohalides: Another method involves the dehydrohalogenation of organohalides. For instance, treating 3,7-dimethyldecane-3,7-dihalide with a strong base can produce the desired diene.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that optimize yield and purity. These methods often use catalysts and controlled reaction conditions to ensure efficient production. The specific details of industrial methods may vary depending on the manufacturer and the intended application of the compound.
化学反応の分析
Types of Reactions
3,7-Dimethyldeca-3,7-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2).
Major Products
Oxidation: Epoxides, diols
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
科学的研究の応用
3,7-Dimethyldeca-3,7-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound can be used in studies involving the synthesis of biologically active molecules.
Medicine: Research into potential pharmaceutical applications, including drug development.
Industry: Utilized in the production of synthetic rubbers and other polymeric materials.
作用機序
The mechanism of action of 3,7-Dimethyldeca-3,7-diene involves its ability to participate in various chemical reactions due to the presence of conjugated double bonds. These double bonds can interact with different molecular targets, leading to the formation of new chemical bonds and products. The specific pathways and molecular targets depend on the type of reaction and the conditions under which it occurs.
類似化合物との比較
Similar Compounds
1,3-Butadiene: A simpler diene with two double bonds separated by a single carbon atom.
Isoprene (2-Methyl-1,3-butadiene): A naturally occurring diene used in the production of synthetic rubber.
Chloroprene (2-Chloro-1,3-butadiene): A diene used in the production of neoprene rubber.
Uniqueness
3,7-Dimethyldeca-3,7-diene is unique due to its specific structure, which includes two methyl groups at the third and seventh positions. This structural feature imparts distinct chemical properties and reactivity compared to other dienes. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research and industry.
特性
CAS番号 |
114175-89-2 |
|---|---|
分子式 |
C12H22 |
分子量 |
166.30 g/mol |
IUPAC名 |
3,7-dimethyldeca-3,7-diene |
InChI |
InChI=1S/C12H22/c1-5-8-12(4)10-7-9-11(3)6-2/h8-9H,5-7,10H2,1-4H3 |
InChIキー |
KQVWODVOTACJRM-UHFFFAOYSA-N |
正規SMILES |
CCC=C(C)CCC=C(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


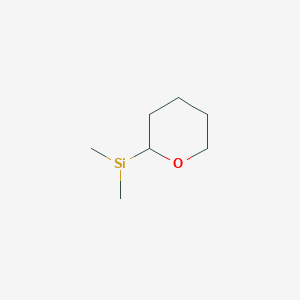
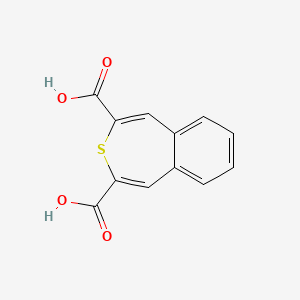
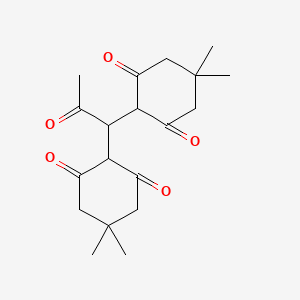

![N~1~,N~1~,N~2~,N~2~-Tetrakis[([2,2'-bipyridin]-6-yl)methyl]ethane-1,2-diamine](/img/structure/B14314614.png)
![3-[(2,6-Dichlorophenyl)sulfanyl]-1,1,1-trifluoropropan-2-one](/img/structure/B14314621.png)
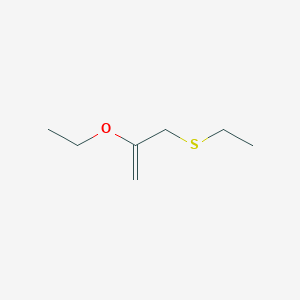
![2-Phenylbicyclo[3.2.2]nona-2,6,8-triene](/img/structure/B14314632.png)
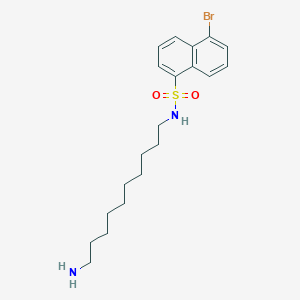

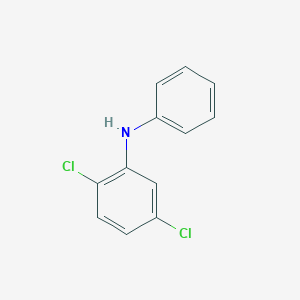

![2-(Methanesulfonyl)-1-oxa-2-azaspiro[2.5]octane](/img/structure/B14314683.png)
